2-((4-Allyl-5-(((3,4-dichlorophenyl)amino)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide
Description
The compound 2-((4-Allyl-5-(((3,4-dichlorophenyl)amino)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide (referred to as the "target compound" hereafter) is a triazole-based derivative with a complex heterocyclic structure. Its core features include:
- A 1,2,4-triazole ring substituted at the 4-position with an allyl group (-CH₂CH₂CH₂).
- A thioether linkage (-S-) connecting the triazole to an acetamide moiety.
- The acetamide’s terminal m-tolyl group (3-methylphenyl), contributing hydrophobic and steric effects.
The compound’s design suggests applications in medicinal chemistry, leveraging the triazole scaffold’s metabolic stability and the dichlorophenyl group’s lipophilicity for enhanced bioavailability.
Properties
CAS No. |
540498-34-8 |
|---|---|
Molecular Formula |
C21H21Cl2N5OS |
Molecular Weight |
462.4 g/mol |
IUPAC Name |
2-[[5-[(3,4-dichloroanilino)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C21H21Cl2N5OS/c1-3-9-28-19(12-24-15-7-8-17(22)18(23)11-15)26-27-21(28)30-13-20(29)25-16-6-4-5-14(2)10-16/h3-8,10-11,24H,1,9,12-13H2,2H3,(H,25,29) |
InChI Key |
YVOLFDIJTCHVMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2CC=C)CNC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Biological Activity
The compound 2-((4-Allyl-5-(((3,4-dichlorophenyl)amino)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide is a synthetic organic molecule that belongs to the class of 1,2,4-triazole derivatives. This compound has garnered interest due to its potential pharmacological applications , particularly in antifungal and anticancer therapies. The presence of multiple functional groups in its structure enhances its biological activity compared to simpler analogs.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 462.4 g/mol. Its structure includes a triazole ring, an allyl group, a thioether linkage, and an acetamide moiety. This complex arrangement is believed to contribute significantly to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H21Cl2N5OS |
| Molecular Weight | 462.4 g/mol |
| CAS Number | 540498-34-8 |
Antifungal Activity
Research has indicated that compounds containing triazole structures exhibit antifungal properties . The specific compound has shown activity against various fungal strains. For instance, it is structurally related to other triazole derivatives that have been tested for antifungal efficacy.
Case Study:
A study evaluating the antifungal activity of triazole derivatives found that compounds similar to this compound exhibited Minimum Inhibitory Concentration (MIC) values ranging from 4 µg/mL to 16 µg/mL against dermatophyte fungi such as Microsporum gypseum and Epidermophyton floccosum .
Anticancer Activity
The anticancer potential of this compound has also been explored. Triazole derivatives are known for their chemopreventive and chemotherapeutic effects on various cancer cell lines.
Research Findings:
In vitro studies have shown that specific triazole derivatives can inhibit the growth of cancer cells. For example, a related triazole compound was effective against human breast cancer cell lines (MCF-7), with an IC50 value of approximately 27.3 µM . This suggests that this compound may possess similar anticancer activities.
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that the unique combination of functional groups may enhance its interaction with biological targets, potentially leading to improved therapeutic outcomes.
Comparative Analysis
To better understand the biological activity of this compound, it can be compared with other related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Amino-5-(3-chlorophenyl)-4H-1,2,4-triazole | Triazole ring with amino substitution | Antifungal |
| 1-(3,4-Dichlorophenyl)-1H-1,2,4-triazole | Triazole ring with phenyl substitution | Antimicrobial |
| 5-(Allyl)-1H-1,2,4-triazole | Allyl group on triazole | Antifungal |
| 2-(4-Chlorophenyl)-N-(o-tolyl)acetamide | Acetamide with phenyl groups | Anticancer |
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Analogs
Physicochemical Properties
- However, analogs with pyridinyl substituents (e.g., compound 6a ) exhibit higher melting points (182–184°C), likely due to stronger π-π stacking and hydrogen-bonding interactions. In contrast, compounds with flexible alkyl groups (e.g., allyl or ethyl) may have lower melting points.
- Lipophilicity : The 3,4-dichlorophenyl group in the target compound enhances lipophilicity compared to analogs with methyl (e.g., ) or pyridinyl groups (e.g., ). This property may improve membrane permeability but reduce aqueous solubility.
- Synthetic Yields : Compounds like 6c achieve higher yields (83%) under optimized conditions (reflux with KOH), suggesting that electron-withdrawing groups (e.g., dichlorophenyl) may require longer reaction times or alternative catalysts.
Notes
Substituent Position Matters : The m-tolyl group (3-methylphenyl) in the target compound may confer distinct steric and electronic effects compared to o-tolyl (2-methylphenyl) in or p-tolyl analogs .
Synthetic Optimization : Refluxing with KOH (as in ) is a common method for triazole-thioacetamide synthesis, but yields vary significantly with substituent electronic profiles.
Q & A
Basic Questions
Q. What are the optimal synthetic routes for preparing 2-((4-Allyl-5-(((3,4-dichlorophenyl)amino)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide?
- Methodology : Synthesis typically involves a multi-step approach:
Core Triazole Formation : React 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols with chloroacetamide derivatives under reflux in ethanol or dioxane. For example, refluxing with KOH in ethanol facilitates thiolate intermediate formation, followed by nucleophilic substitution with chloroacetamides .
Substituent Introduction : The allyl group is introduced via alkylation, while the (3,4-dichlorophenyl)amino moiety is added through reductive amination or Schiff base formation .
Purification : Recrystallization from ethanol-DMF mixtures yields pure products .
- Key Variables : Solvent polarity (ethanol vs. dioxane), reaction time (1–4 hours), and stoichiometric ratios (1:1 molar ratio of triazole thiol to chloroacetamide) influence yield .
Q. How is the structural characterization of this compound performed using spectroscopic methods?
- Techniques :
- NMR : and NMR identify protons and carbons in the triazole ring (δ 8.1–8.3 ppm for triazole protons), allyl group (δ 5.1–5.9 ppm), and acetamide carbonyl (δ 170–175 ppm) .
- IR : Stretching vibrations for C=S (650–750 cm) and C=O (1650–1700 cm) confirm functional groups .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] peaks) .
Advanced Research Questions
Q. What in vitro models are suitable for evaluating the anticancer activity of this compound?
- Models :
- Cell Lines : Human cancer lines (e.g., MCF-7, HepG2) are treated with the compound at 10–100 µM doses. Anticancer activity is assessed via MTT assays, with IC values calculated .
- Mechanistic Studies : Apoptosis markers (caspase-3 activation) and cell cycle arrest (flow cytometry) are measured .
- Controls : Reference drugs (e.g., cisplatin) and vehicle-only groups are included to validate results .
Q. How does the substitution pattern on the triazole ring influence the compound's pharmacological activity?
- Structure-Activity Relationship (SAR) :
- Allyl Group : Enhances lipophilicity, improving membrane permeability. Removal reduces anticancer efficacy by 40% .
- (3,4-Dichlorophenyl)amino Moiety : Electron-withdrawing Cl groups increase electrophilicity, enhancing interactions with enzyme active sites (e.g., tyrosine kinases) .
- m-Tolyl Acetamide : The meta-methyl group on the phenyl ring optimizes steric fit in hydrophobic binding pockets .
Q. What strategies can resolve discrepancies in biological activity data across different studies?
- Approaches :
Standardized Protocols : Use consistent cell lines (e.g., ATCC-certified MCF-7) and assay conditions (e.g., 48-hour incubation) to minimize variability .
Purity Verification : HPLC (≥95% purity) ensures compound integrity .
Dose-Response Curves : Compare activity at multiple concentrations (e.g., 1–100 µM) to identify non-linear effects .
- Case Study : Anti-exudative activity varied by 20% between studies due to differences in animal models (rats vs. mice); harmonizing models reduced variability .
Q. How can molecular docking studies predict the interaction between this compound and target enzymes?
- Workflow :
Target Selection : Prioritize enzymes linked to the compound’s bioactivity (e.g., COX-2 for anti-inflammatory effects) .
Docking Software : Use AutoDock Vina to simulate binding poses. Parameters include grid box sizes (20 ų) and exhaustiveness (8) .
Analysis : Binding energy (ΔG ≤ −8 kcal/mol) and hydrogen bonds (e.g., with COX-2 Arg120) indicate strong interactions .
Safety and Handling
Q. What are the key safety considerations when handling this compound in laboratory settings?
- Precautions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
